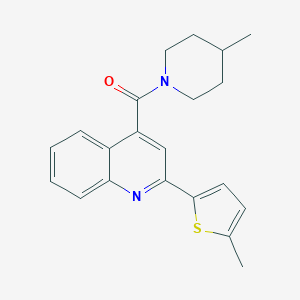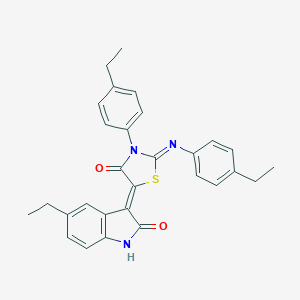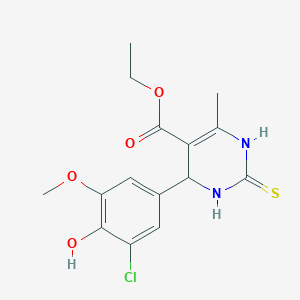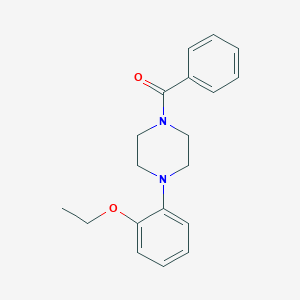
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures
Reduction: Conducted in anhydrous solvents under inert atmosphere
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could lead to the formation of partially or fully reduced quinoline compounds.
Aplicaciones Científicas De Investigación
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE: shares structural similarities with other quinoline and thienyl derivatives.
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine in organic reactions.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6 …: A compound with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H22N2OS |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C21H22N2OS/c1-14-9-11-23(12-10-14)21(24)17-13-19(20-8-7-15(2)25-20)22-18-6-4-3-5-16(17)18/h3-8,13-14H,9-12H2,1-2H3 |
Clave InChI |
JEQXICMWKQXSPP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330803.png)

![2-[4-(dimethylamino)phenyl]-3-(3-ethoxyphenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330806.png)
![Methyl 6-ethyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330807.png)
![3-[(3,5-Dimethyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B330808.png)

![METHYL 2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330814.png)
![4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B330815.png)
![Methyl 2-[(2,6-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330816.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B330819.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B330820.png)

![Isopropyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330824.png)

